3'-Nitro-4-dimethylaminoazobenzene
Description
Contextualization of Azo Dyes within Organic Chemistry and Their Research Significance
Azo dyes, characterized by the functional group -N=N-, are a major class of organic compounds that have been a cornerstone of the chemical industry since the 19th century. jchemrev.comjchemrev.com Their facile synthesis, structural diversity, and vibrant colors have led to their widespread use as colorants in textiles, leather, paper, and food. jchemrev.comjchemrev.comresearcher.life Beyond their industrial applications, azo compounds are fascinating subjects of research in organic chemistry due to their unique electronic and structural properties. jchemrev.comacs.org The azo linkage can exist in either a trans or cis configuration, with the trans form being more stable. This photoisomerization property has opened doors for their application in advanced materials, such as molecular switches, optical data storage, and liquid crystal displays. researchgate.netmdpi.com Furthermore, the biological activities of azo compounds have been a significant area of investigation, with some derivatives exhibiting antibacterial, antifungal, and antiviral properties. researcher.liferesearchgate.net
Specific Introduction to 3'-Nitro-4-dimethylaminoazobenzene: Molecular Structure and Research Focus
This compound is a specific azo dye with the molecular formula C₁₄H₁₄N₄O₂. chemicalbook.com Its structure features a central azobenzene (B91143) core substituted with a dimethylamino group at the 4-position of one phenyl ring and a nitro group at the 3'-position of the other. This particular arrangement of functional groups imparts distinct chemical and physical properties to the molecule, influencing its color, reactivity, and biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₄O₂ |
| Molecular Weight | 270.29 g/mol |
| Appearance | Orange to Red powder/crystal |
| Melting Point | 161 °C |
| Boiling Point (est.) | 413.4°C |
| Density (est.) | 1.1764 |
| pKa (Predicted) | 3.28±0.10 |
Source: chemicalbook.com
Research on this compound has been largely driven by its relationship to the well-known carcinogen, 4-dimethylaminoazobenzene (DMAB). nih.govresearchgate.net Studies have focused on understanding how the addition of the nitro group at the 3'-position modifies the carcinogenic potential and metabolic pathways of the parent compound. The position of substituents on the azobenzene backbone has been shown to be a critical determinant of the compound's carcinogenicity. nih.govresearchgate.net
Historical Research Trajectories and Foundational Studies on Related Azo Carcinogens and Their Derivatives
The study of azo dyes as carcinogens has a long history, dating back to early observations of bladder cancer in workers in the aniline (B41778) dye industry. nih.gov A pivotal compound in this research is 4-dimethylaminoazobenzene (DMAB), also known as Butter Yellow, which was once used to color margarine. nih.gov Extensive research in the mid-20th century established DMAB as a potent liver carcinogen in rodents. nih.govnih.gov These foundational studies spurred investigations into a wide array of DMAB derivatives to elucidate structure-activity relationships.
Early research demonstrated that the metabolic activation of these azo dyes is a crucial step in their carcinogenic process. nih.govnih.gov This activation often involves enzymatic reactions in the liver, such as N-demethylation and ring hydroxylation. The resulting metabolites can then bind to cellular macromolecules like DNA and proteins, initiating the carcinogenic cascade.
Studies on derivatives of DMAB, including various methyl, chloro, and nitro-substituted compounds, have provided valuable insights. nih.govresearchgate.net For instance, research has shown that the position of a substituent group is more influential on carcinogenic activity than the nature of the group itself, with the 3'-position often being associated with significant activity. nih.govresearchgate.net Specifically, this compound was found to have a carcinogenic activity comparable to that of DMAB in rats, and potentially even higher when accounting for incomplete absorption. nih.govresearchgate.net This has made it and similar derivatives important subjects for understanding the mechanisms of chemical carcinogenesis. The metabolic conversion of azo dyes to their carcinogenic amine precursors is a well-established phenomenon. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-4-[(3-nitrophenyl)diazenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-17(2)13-8-6-11(7-9-13)15-16-12-4-3-5-14(10-12)18(19)20/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISWHFCOHYEFQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401037753 | |
| Record name | Benzenamine, N,N-dimethyl-4-[2-(3-nitrophenyl)diazenyl]- | |
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Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3837-55-6, 1429226-20-9 | |
| Record name | N,N-Dimethyl-4-[2-(3-nitrophenyl)diazenyl]benzenamine | |
| Source | CAS Common Chemistry | |
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| Record name | Aniline, N,N-dimethyl-p-((m-nitrophenyl)azo)- | |
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| Record name | p-Dimethylamino-m-nitroazobenzene | |
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| Record name | Benzenamine, N,N-dimethyl-4-[2-(3-nitrophenyl)diazenyl]- | |
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| Record name | 4-(Dimethylamino)-3'-nitroazobenzene | |
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| Record name | 3'-Nitro-4-dimethylaminoazobenzene | |
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Synthetic Methodologies and Chemical Derivatization of 3 Nitro 4 Dimethylaminoazobenzene
Elucidation of Primary Synthetic Routes for 3'-Nitro-4-dimethylaminoazobenzene
The principal method for synthesizing this compound involves a two-step process: the diazotization of an aromatic amine followed by a coupling reaction with an electron-rich coupling agent. researchgate.netslideshare.net
Optimized Diazotization and Coupling Reaction Conditions
Diazotization is the process of converting a primary aromatic amine to a diazonium salt. organic-chemistry.org This reaction is typically carried out in a cold acidic solution to ensure the stability of the resulting diazonium salt. researchgate.net The subsequent coupling reaction is an electrophilic aromatic substitution where the diazonium salt acts as the electrophile, attacking an activated aromatic ring. slideshare.net For the synthesis of this compound, this involves the diazonium salt of 3-nitroaniline (B104315) reacting with N,N-dimethylaniline. The strong electron-donating dimethylamino group on the N,N-dimethylaniline directs the coupling to the para position. researchgate.net
Precursor Compounds and Reaction Parameters
The synthesis of this compound originates from two key precursor molecules: 3-nitroaniline and N,N-dimethylaniline. The diazotization of 3-nitroaniline is achieved using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). organic-chemistry.org The reaction is maintained at a low temperature, usually between 0-5 °C, to prevent the decomposition of the unstable diazonium salt. youtube.com
The subsequent azo coupling is performed by adding the cold diazonium salt solution to a solution of N,N-dimethylaniline, often in a weakly acidic to neutral medium to facilitate the electrophilic attack on the activated ring of the N,N-dimethylaniline. researchgate.net
| Precursor Compound | Role in Synthesis |
| 3-Nitroaniline | Source of the diazonium salt |
| N,N-Dimethylaniline | Coupling agent |
| Sodium Nitrite (NaNO₂) | Reagent for generating nitrous acid |
| Hydrochloric Acid (HCl) | Acidic medium for diazotization |
Exploration of Alternative Synthetic Pathways for Azo Compound Formation
While diazotization and coupling represent the most direct and widely used method, alternative pathways for forming the azo linkage exist. One such method involves the reduction of nitro compounds. Under specific conditions, the reduction of aromatic nitro compounds can lead to the formation of azo compounds. wikipedia.orgresearchgate.net For instance, treating aromatic nitro compounds with reagents like lithium aluminum hydride (LiAlH₄) can yield azo products. commonorganicchemistry.com However, controlling the reaction to selectively produce the desired unsymmetrical azo compound from two different nitroarenes can be challenging.
Another approach involves the condensation of a nitroso compound with an amine. While less common for the synthesis of this compound, this method provides an alternative route to the azo linkage.
Strategies for Chemical Modification and Derivatization of this compound
The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a variety of derivatives with potentially new properties.
Reduction Reactions: Transformation of the Nitro Group to an Amino Group
The nitro group on the 3'-position of the azobenzene (B91143) is a key functional group for derivatization. It can be readily reduced to an amino group (-NH₂) using various reducing agents. youtube.com This transformation is significant as it introduces a new reactive site on the molecule. Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a highly effective method. commonorganicchemistry.comyoutube.com
Metal/Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic and reliable methods for this reduction. youtube.comscispace.communi.cz
Other Reducing Agents: Sodium hydrosulfite and tin(II) chloride are also effective for the chemoselective reduction of nitro groups. wikipedia.org
The resulting amino group can then be further modified, for example, through acylation or by being diazotized itself to participate in subsequent coupling reactions, leading to more complex azo structures.
Electrophilic Substitution on Aromatic Rings for Novel Analog Synthesis
Both aromatic rings of this compound are susceptible to electrophilic substitution, although their reactivity is influenced by the existing substituents. The ring containing the dimethylamino group is highly activated, and further substitution would likely occur at the positions ortho to the dimethylamino group.
Advanced Purification and Isolation Techniques in Academic Synthesis
The isolation and purification of this compound from reaction mixtures are critical steps to ensure the compound's suitability for subsequent research and application. The purity of azo compounds is paramount, as even minor impurities can significantly alter their photochemical properties and experimental outcomes. Academic synthesis employs a range of techniques, from classical methods like recrystallization and column chromatography to more advanced, specialized procedures designed for high-purity applications.
Following synthesis, which often results in a crude product containing unreacted starting materials, by-products, and isomers, a multi-step purification strategy is typically necessary. The initial workup may involve extraction and washing to remove bulk impurities. For instance, a common procedure involves quenching the reaction, adjusting the pH, and extracting the product into an organic solvent like diethyl ether. nih.gov The organic layers are then combined, dried, and the solvent is removed to yield the crude solid. nih.gov
Classical Purification Methods
Recrystallization is a fundamental technique used to purify solid compounds. The choice of solvent is critical; the ideal solvent should dissolve the crude product at an elevated temperature but have low solubility for the compound at cooler temperatures, allowing for the formation of pure crystals upon cooling. Ethanol is a frequently used solvent for the recrystallization of nitroaromatic compounds. muni.cz The process often includes the use of activated carbon to adsorb colored impurities before hot filtration. muni.cz
Column chromatography is another cornerstone of purification, separating compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel). A solvent system, or eluent, is chosen to move the components of the mixture down the column at different rates. For compounds like nitro-substituted aromatic amines, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often effective. nih.gov The fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure product.
Table 1: Comparison of Classical Purification Techniques for Azo Dyes
| Technique | Principle | Typical Materials | Advantages | Disadvantages |
|---|---|---|---|---|
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Solvents (e.g., Ethanol, Methanol), Activated Carbon. muni.cz | Cost-effective, scalable, can yield high-purity crystals. | Relies on finding a suitable solvent, potential for product loss in the mother liquor. |
| Column Chromatography | Differential adsorption of components onto a stationary phase as a mobile phase passes through it. | Stationary Phase (e.g., Silica Gel, Alumina), Mobile Phase (e.g., Hexane/Ethyl Acetate mixtures). nih.gov | Highly effective for separating complex mixtures and isomers. | Can be time-consuming, requires larger volumes of solvents, potential for product loss on the column. |
Advanced Purification Techniques
In contexts requiring exceptionally high purity or involving complex biological matrices, more advanced techniques are being explored for azobenzene derivatives.
Light-Controlled Affinity Chromatography: This innovative technique leverages the photoisomerization property of the azobenzene moiety itself. nih.govresearchgate.net While not yet documented specifically for this compound, the principle is broadly applicable to the azobenzene class. In this method, a protein or molecule of interest is tagged with a peptide containing an azobenzene derivative. researchgate.net This tagged molecule is applied to a chromatography column with a matrix that selectively binds to one isomer (typically the trans form), such as α-cyclodextrin. nih.govresearchgate.net After contaminants are washed away, the column is irradiated with light of a specific wavelength (e.g., 355 nm), which triggers the isomerization of the azobenzene tag to the cis configuration. nih.gov This change in shape reduces the binding affinity, causing the now-pure tagged molecule to be eluted from the column under gentle, physiological conditions. nih.govresearchgate.net
Magnetic Solid-Phase Extraction (MSPE): MSPE is a rapid and efficient clean-up technique that utilizes magnetic nanoparticles. nih.gov For purifying nitro-containing compounds, magnetic particles coated with a substance like hypercrosslinked polystyrene can be used. nih.gov The crude mixture is combined with the magnetic particles, which selectively adsorb the target compound or impurities. An external magnetic field is then applied to immobilize the particles, allowing the supernatant to be easily decanted. This method significantly reduces the time and solvent consumption compared to traditional solid-phase extraction.
Ultrasound-Assisted Purification: Ultrasonic energy can be used to enhance the efficiency of traditional purification methods. nih.gov For example, applying ultrasound during the dissolution step of recrystallization can accelerate the process and break up aggregates, potentially leading to more uniform crystal growth. It can also improve the efficiency of derivatization reactions used for clean-up by increasing the effective collisions between reactants. nih.gov
The final purity of this compound is typically confirmed using analytical methods such as High-Performance Liquid Chromatography (HPLC), UV-visible spectroscopy, and melting point determination. muni.czacs.orgtcichemicals.com
Table 2: Overview of Advanced Purification Techniques Applicable to Azobenzene Derivatives
| Technique | Underlying Principle | Key Features/Requirements | Application Context |
|---|---|---|---|
| Light-Controlled Affinity Chromatography | Photoisomerization (trans-cis) of the azobenzene moiety alters its binding affinity to a stationary phase, allowing for light-triggered elution. nih.govresearchgate.net | Requires an azobenzene tag, a specific binding matrix (e.g., α-cyclodextrin), and a light source of the appropriate wavelength. nih.gov | Purification of azobenzene-tagged proteins and biomolecules from complex biological extracts. scilit.com |
| Magnetic Solid-Phase Extraction (MSPE) | Selective adsorption onto functionalized magnetic nanoparticles, followed by separation from the solution using an external magnetic field. nih.gov | Magnetic nanoparticles with a specific affinity for the target compound or impurities. | Rapid sample clean-up, particularly for trace analysis in complex matrices like environmental or food samples. nih.gov |
| Ultrasound-Assisted Methods | Application of ultrasonic energy to enhance mass transfer and accelerate processes like dissolution or extraction. nih.gov | An ultrasonic bath or probe. | Accelerating derivatization reactions for analysis, improving efficiency of recrystallization. nih.gov |
Advanced Spectroscopic Characterization and Photophysical Investigations of 3 Nitro 4 Dimethylaminoazobenzene
Comprehensive Spectroscopic Analyses for Structural and Electronic Characterization
The structural and electronic properties of 3'-Nitro-4-dimethylaminoazobenzene are elucidated through a combination of advanced spectroscopic techniques. These methods provide a detailed understanding of the molecule's architecture, electron distribution, and behavior in different environments.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analysis of Electronic Transitions and Absorption Maxima
Ultraviolet-visible (UV-Vis) spectroscopy reveals the electronic transitions within the this compound molecule. The absorption spectrum is characterized by distinct bands corresponding to the promotion of electrons from lower to higher energy molecular orbitals. The primary electronic transitions observed are π → π* and n → π* transitions. libretexts.orglibretexts.org The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.orglibretexts.org The n → π* transitions, generally of lower intensity, involve the promotion of an electron from a non-bonding orbital (such as the lone pair on a nitrogen atom) to an antibonding π* orbital. libretexts.orgyoutube.com
The position of the absorption maximum (λmax) is sensitive to the solvent environment. biointerfaceresearch.commdpi.com An increase in solvent polarity typically causes a bathochromic (red) shift in the λmax for π → π* transitions, indicating a stabilization of the more polar excited state. libretexts.org Conversely, n → π* transitions often exhibit a hypsochromic (blue) shift in polar solvents. youtube.com For instance, in a series of related azo dyes, the λmax was observed to shift to longer wavelengths in more polar solvents like DMF compared to less polar solvents like chloroform (B151607) and methanol. biointerfaceresearch.com This solvatochromic behavior underscores the influence of solute-solvent interactions on the electronic energy levels of the molecule. researchgate.netdntb.gov.ua
Table 1: Representative UV-Vis Absorption Maxima of an Azo Dye in Different Solvents
| Solvent | Absorption Maximum (λmax) (nm) |
|---|---|
| Methanol | 486-502 |
| Chloroform | 502-512 |
| DMF | 626-654 |
Data adapted from a study on similar bis-azo thiophene (B33073) dyes. biointerfaceresearch.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Nitrogen (¹⁵N) Chemical Shift Analysis for Structural Elucidation and Protonation Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of this compound in solution. researchgate.netnd.edu By analyzing the chemical shifts and coupling constants in ¹H and ¹⁵N NMR spectra, the precise arrangement of atoms and the electronic environment of each nucleus can be determined.
Proton (¹H) NMR: The ¹H NMR spectrum provides information about the different types of protons in the molecule. chemicalbook.com The chemical shifts of the aromatic protons are influenced by the electron-donating dimethylamino group and the electron-withdrawing nitro group. Protons on the phenyl ring bearing the dimethylamino group will typically appear at a different chemical shift compared to those on the phenyl ring with the nitro group. scispace.comscispace.com The methyl protons of the dimethylamino group will appear as a distinct singlet.
Nitrogen (¹⁵N) NMR: ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms within the azo linkage (-N=N-) and the nitro group (-NO₂). The chemical shifts of these nitrogen atoms are sensitive to substituent effects and changes in hybridization.
Protonation Studies: NMR is also instrumental in studying the protonation of this compound. osti.gov The addition of acid leads to changes in the chemical shifts of protons near the basic sites, primarily the nitrogen atoms of the dimethylamino group and the azo bridge. By monitoring these changes, the site of protonation and the pKa of the conjugate acid can be determined. For example, in studies of similar compounds, protonation of the dimethylamino group results in a significant downfield shift of the N-methyl protons. osti.gov
Table 2: Typical ¹H NMR Chemical Shift Ranges for Related N-Alkylanilines
| Functional Group | Chemical Shift (ppm) |
|---|---|
| N-CH₃ | 2.8 - 3.2 |
| Aromatic H | 6.5 - 8.5 |
Note: These are approximate ranges and can vary based on the specific substitution pattern and solvent. scispace.comscispace.com
Resonance Raman Spectroscopy: Insights into Molecular Structure and Solvent-Induced Changes
Resonance Raman (RR) spectroscopy provides detailed vibrational information about the chromophore of this compound. By tuning the excitation wavelength to coincide with an electronic absorption band, specific vibrational modes associated with the chromophore are selectively enhanced. cdnsciencepub.com This technique is particularly useful for studying the effects of solvent polarity on the molecular structure. dntb.gov.uaresearcher.life
Key vibrational modes observed in the RR spectrum include the -N=N- stretching vibration, which is a characteristic feature of azo compounds and typically appears in the 1400 cm⁻¹ region. cdnsciencepub.com The positions and intensities of the RR bands can be influenced by the solvent environment. nih.gov For example, changes in the frequency of certain bands can indicate alterations in bond strengths due to solute-solvent interactions. cdnsciencepub.com Studies on similar molecules have shown that solvent polarity can significantly impact the vibrational and solvent reorganization energies, suggesting a distortion in the Franck-Condon excited state upon photoexcitation. scite.aiias.ac.in The analysis of RR intensities can also provide insights into the initial dynamics following photoexcitation. ias.ac.in
Photochemical Dynamics and Isomerization Properties of this compound
The photochromic behavior of this compound is centered around the reversible isomerization of its central azo (-N=N-) bond. This process allows the molecule to switch between two distinct geometric isomers, trans and cis, upon exposure to light.
Mechanisms of Reversible Trans-Cis Photoisomerization
The trans isomer of this compound is generally the more thermally stable form. Upon absorption of light of an appropriate wavelength, it can undergo photoisomerization to the less stable cis isomer. rsc.org This process is reversible, and the cis isomer can revert to the trans form either thermally or photochemically. longdom.org
Two primary mechanisms have been proposed for the photoisomerization of azobenzenes: rotation and inversion. longdom.org
For push-pull azobenzenes, a mixed inversion-rotation mechanism has also been proposed, involving initial bending of the CNN angle followed by torsional movements. rsc.org The specific mechanism can be influenced by factors such as the nature of the substituents and the solvent environment. scite.ai
Kinetic and Thermodynamic Parameters Governing Isomerization Processes
The rates of the forward (trans to cis) and reverse (cis to trans) isomerization reactions are governed by kinetic and thermodynamic parameters. The thermal cis-to-trans isomerization is a first-order process, and its rate constant can be determined experimentally. nih.gov
The kinetics of this thermal relaxation are significantly influenced by the solvent polarity. researchgate.net In polar solvents, the rate of isomerization for push-pull azobenzenes is often accelerated. researchgate.netnih.gov This is attributed to the stabilization of a polar, rotational transition state by the solvent molecules. nih.gov
Thermodynamic parameters such as the activation energy (Ea), enthalpy of activation (Δ‡H⁰), entropy of activation (Δ‡S⁰), and Gibbs free energy of activation (Δ‡G⁰) can be determined from the temperature dependence of the rate constants using the Arrhenius and Eyring equations. longdom.orgresearchgate.net For similar push-pull azobenzenes, lower activation energies are observed in more polar solvents, consistent with a rotational isomerization mechanism. longdom.orgresearchgate.net For example, in a study of 4-dimethylamino-4'-nitroazobenzene, the rate constants for thermal isomerization were found to be significantly reduced in ionic liquids compared to conventional organic solvents with similar dielectric properties. nih.gov
Impact of Solvent Polarity on Photophysical Properties and Isomerization Rates
The photophysical properties and isomerization dynamics of this compound, a classic "push-pull" azobenzene (B91143), are profoundly influenced by the polarity of its solvent environment. This sensitivity arises from the significant change in dipole moment between the ground state, excited states, and the transition state of isomerization.
Photophysical Properties: Solvatochromism
The electronic absorption spectrum of this compound is characterized by an intense, long-wavelength band corresponding to a π-π* transition with significant charge-transfer (CT) character. This CT character is due to the electron-donating dimethylamino group (push) and the electron-withdrawing nitro group (pull). Consequently, the compound exhibits pronounced positive solvatochromism. As the solvent polarity increases, the excited state, which is more polar than the ground state, is stabilized to a greater extent. This differential stabilization leads to a reduction in the energy gap between the ground and excited states, resulting in a bathochromic (red) shift of the absorption maximum. researchgate.net
For the closely related analogue, 4-(diethylamino)-4'-nitroazobenzene (DENAB), which exhibits similar behavior, this effect is well-documented. The absorption maximum shifts from 450 nm in the nonpolar solvent heptane (B126788) to 512 nm in the highly polar solvent dimethyl sulfoxide (B87167) (DMSO). This demonstrates a substantial stabilization of the charge-transfer excited state in polar environments.
Interactive Data Table: Solvatochromic Shift of 4-(diethylamino)-4'-nitroazobenzene
| Solvent | Relative Polarity | Absorption Maximum (λmax) [nm] |
| Heptane | 0.012 | 450 |
| Cyclohexane (B81311) | 0.006 | 452 |
| Benzene | 0.111 | 473 |
| Dioxane | 0.164 | 474 |
| Acetone | 0.355 | 490 |
| Acetonitrile | 0.460 | 490 |
| Methanol | 0.762 | 490 |
| Dimethyl Sulfoxide (DMSO) | 0.444 | 512 |
Note: Data presented for the analogue 4-(diethylamino)-4'-nitroazobenzene as a representative example of a push-pull system. Data sourced from .
Isomerization Rates
The rate of thermal cis-to-trans isomerization of this compound is dramatically accelerated by an increase in solvent polarity. This phenomenon is a hallmark of push-pull azobenzenes and provides insight into the isomerization mechanism. For these molecules, two primary isomerization pathways are considered: inversion and rotation. The inversion pathway proceeds through a semi-linear, less polar transition state, while the rotation pathway involves a highly polar, charge-separated transition state. acs.org
In nonpolar solvents, the inversion mechanism is generally favored for azobenzene itself. However, for push-pull systems like this compound, the polar rotational transition state is significantly stabilized by polar solvents. This stabilization lowers the activation energy for the rotational pathway, making it the dominant mechanism and leading to a substantial increase in the isomerization rate. acs.orgresearchgate.net Studies on similar push-pull azobenzenes have shown that the rate constant for thermal cis-trans isomerization can increase by several orders of magnitude when moving from a nonpolar solvent like cyclohexane to a polar aprotic solvent like DMSO. longdom.org For instance, the rate constant for 4-(diethylamino)-4'-nitroazobenzene increases by a factor of approximately 100,000 from cyclohexane to DMSO.
A linear correlation between the logarithm of the isomerization rate constant and solvent polarity parameters is often observed, which supports the idea of a transition state with significant charge-transfer character. researchgate.netlongdom.org
Interactive Data Table: Thermal Isomerization Rate Constants of 4-(anilino)-4'-nitroazobenzene at 25°C
| Solvent | Relative Polarity | Rate Constant (k) [s⁻¹] |
| Cyclohexane | 0.006 | 0.000034 |
| Toluene (B28343) | 0.099 | 0.00015 |
| Benzene | 0.111 | 0.00021 |
| Tetrahydrofuran (THF) | 0.207 | 0.0016 |
| Acetone | 0.355 | 0.0044 |
| 3-Pentanol | 0.375 | 0.0061 |
Note: Data presented for the analogue 4-anilino-4'-nitroazobenzene, which demonstrates the typical influence of solvent polarity on the isomerization rate of push-pull azobenzenes. Data sourced from longdom.org.
Studies on Photostability and Quantum Yields of Excited States
Photostability
While azobenzenes are valued for their reversible photoisomerization, the process is not always perfectly efficient, and photodegradation can occur, particularly under prolonged or high-intensity irradiation. For push-pull azobenzenes, the charge-transfer nature of the excited state can make them susceptible to certain photochemical side reactions. However, specific, detailed studies on the long-term photostability and degradation pathways of this compound are not extensively reported in the reviewed literature. In general, the stability of azobenzene derivatives is influenced by the solvent, the presence of oxygen, and the wavelength of irradiation.
Quantum Yields of Excited States
The quantum yield (Φ) of photoisomerization is a measure of the efficiency of the light-induced conversion from one isomer to another. For azobenzenes, this is typically reported for both the trans→cis (Φt→c) and cis→trans (Φc→t) processes.
In push-pull azobenzenes like this compound, the photoisomerization dynamics are complex and occur on an ultrafast timescale. rsc.org Excitation into the strong π-π* (S2) absorption band leads to very rapid internal conversion to the first excited state (S1), from which isomerization occurs. nih.gov The efficiency of this process is influenced by the competition between isomerization and other deactivation pathways such as fluorescence and non-radiative decay back to the initial isomer.
Femtosecond spectroscopy studies on this compound reveal that upon photoexcitation, relaxation from the initial Franck-Condon state occurs in approximately 400 fs, followed by the formation of the cis product on an 800 fs timescale. rsc.org
Mechanistic Dissection of Reactivity and Biological Interactions of 3 Nitro 4 Dimethylaminoazobenzene
Chemical Reactivity Profiles and Reaction Pathways
Detailed Analysis of Redox Transformations and Associated Products
The redox behavior of nitroaromatic compounds, such as 3'-Nitro-4-dimethylaminoazobenzene, is a critical aspect of their chemical reactivity. The nitro group is known for its strong electron-withdrawing nature, which facilitates reduction reactions. nih.gov Studies on similar nitroaromatic compounds, like 3-nitro-1,2,4-triazol-5-one (NTO), have shown that they can be quantitatively reduced to their corresponding amino derivatives. For instance, in the presence of a hematite-Fe(II) redox couple, NTO is reduced to 3-amino-1,2,4-triazol-5-one. nih.gov This transformation follows first-order kinetics and is significantly influenced by pH. nih.gov
The reduction of the nitro group typically proceeds through a series of intermediates. The initial step often involves a single-electron transfer to form a nitro anion radical. This radical can then undergo further reduction and protonation steps to yield nitroso, hydroxylamino, and finally, the amino group. The specific products formed can depend on the reducing agent and the reaction conditions.
| Reactant/System | Reducing Agent/Conditions | Key Transformation | Product |
| 3-nitro-1,2,4-triazol-5-one (NTO) | Hematite-Fe(II) redox couple | Reduction of nitro group | 3-amino-1,2,4-triazol-5-one nih.gov |
| p-nitroacetophenone | Guanosine (B1672433) monophosphate (triplet state) | Charge-transfer reaction | p-nitroacetophenone radical anion nih.gov |
Investigation of Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The mechanism generally involves a two-step process: the initial attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (also known as a Wheland intermediate or arenium ion), followed by the loss of a proton to restore aromaticity. wikipedia.orgmasterorganicchemistry.commsu.edu
In this compound, two aromatic rings are present, each with distinct substituent effects that direct the position of electrophilic attack. The dimethylamino group (-N(CH3)2) is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org Conversely, the nitro group (-NO2) is a strong deactivating group and a meta-director because of its electron-withdrawing nature through both inductive and resonance effects. nih.govlibretexts.org The azo group is also generally considered a deactivating group.
| Ring Substituent | Activating/Deactivating | Directing Effect |
| -N(CH3)2 | Activating libretexts.org | Ortho, Para libretexts.org |
| -NO2 | Deactivating nih.govlibretexts.org | Meta libretexts.org |
| -N=N- | Deactivating |
Electronic Effects and Intermolecular Interactions
Role of Electron-Donating and Electron-Withdrawing Groups on Molecular Reactivity
The reactivity of this compound is profoundly influenced by the electronic properties of its substituents. The dimethylamino group is a strong electron-donating group (EDG), increasing the electron density of the aromatic ring it is attached to. nih.gov This enhanced electron density makes the ring more susceptible to attack by electrophiles. libretexts.org
In contrast, the nitro group is a potent electron-withdrawing group (EWG). nih.govtcichemicals.com It decreases the electron density of its attached aromatic ring, thereby deactivating it towards electrophilic substitution. libretexts.org The strong electron-withdrawing ability of the nitro group is a result of both inductive and resonance effects. nih.gov This property also makes the nitro group itself susceptible to nucleophilic attack or single-electron transfer reactions. nih.gov The azo bridge also acts as an electron-withdrawing group, further influencing the electronic distribution within the molecule.
The push-pull nature of this molecule, with a strong EDG on one ring and a strong EWG on the other connected by a conjugated system, leads to significant intramolecular charge transfer characteristics.
Charge Transfer Phenomena and Electron Affinity Determination
The presence of both strong electron-donating and electron-withdrawing groups in this compound gives rise to significant intramolecular charge transfer (ICT). nih.gov Upon photoexcitation, there is a redistribution of electrons, leading to a substantial increase in the dipole moment in the excited state. nih.gov This phenomenon is characteristic of push-pull chromophores.
Studies on analogous molecules like 4-dimethylamino-4'-nitrostilbene (B1242720) (DNS) have shown that the ICT process can be incredibly fast, occurring on the femtosecond timescale. nih.gov The dynamics of this charge transfer are often dependent on the polarity of the solvent. nih.gov The electron affinity of the molecule is enhanced by the presence of the nitro group, which can facilitate charge-transfer reactions. For instance, the triplet state of p-nitroacetophenone has been shown to react with guanosine monophosphate to form a radical anion, a process driven by charge transfer. nih.gov
| Molecule | Phenomenon | Timescale | Influencing Factors |
| 4-dimethylamino-4'-nitrobiphenyl (DNBP) | Ultrafast ICT | 220 fs nih.gov | Solvent polarity/viscosity nih.gov |
| 4-dimethylamino-4'-nitrostilbene (DNS) | Ultrafast internal conversion between LE and CT states | 440 fs nih.gov | Solvent polarity nih.gov |
Dipole Moment Characterization and Its Implications
In para-substituted benzenes with both an electron-donating and an electron-withdrawing group, the individual dipole moments can be additive. For example, the expected dipole moment of p-nitrotoluene can be estimated by adding the dipole moments of toluene (B28343) and nitrobenzene (B124822). doubtnut.comdoubtnut.com Steric hindrance can affect the dipole moment by altering the planarity of the molecule and thus the extent of resonance and charge transfer. stackexchange.com For this compound, the large dipole moment has implications for its intermolecular interactions, solubility in polar solvents, and its behavior in electric fields.
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry provide powerful tools to investigate the reactivity and electronic properties of molecules like this compound at an atomic level. These methods offer insights into molecular geometry, electronic structure, and the dynamics of chemical reactions, complementing experimental findings.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are widely employed to determine the optimized molecular geometry and electronic properties of organic molecules, including azobenzene (B91143) derivatives.
For push-pull azobenzenes, such as those with donor (-N(CH3)2) and acceptor (-NO2) groups, DFT calculations can predict key structural parameters and their influence on the molecule's electronic landscape. The optimized geometry of these molecules typically shows a planar or near-planar conformation in the more stable trans isomer. The electronic properties are significantly influenced by the substituents. The dimethylamino group acts as a strong electron-donating group, increasing the energy of the Highest Occupied Molecular Orbital (HOMO), while the nitro group is a strong electron-withdrawing group, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This push-pull effect leads to a smaller HOMO-LUMO gap, which is crucial for the molecule's color and photoisomerization properties nih.govresearchgate.netacs.orgmdpi.com.
The electronic structure of such molecules is characterized by a significant charge transfer from the donor to the acceptor group in the excited state, which can be quantified through computational analysis nih.gov.
Table 1: Representative DFT-Calculated Properties for Push-Pull Azobenzene Derivatives (Note: Specific data for this compound is not readily available in the cited literature. This table presents typical values for similar push-pull azobenzenes to illustrate the expected trends.)
| Property | Representative Value/Description | Reference |
| Optimized Geometry (trans) | Near-planar conformation. | researchgate.net |
| HOMO Energy | Destabilized (higher energy) due to the electron-donating group. | nih.gov |
| LUMO Energy | Stabilized (lower energy) due to the electron-withdrawing group. | nih.gov |
| HOMO-LUMO Gap | Reduced compared to unsubstituted azobenzene, leading to a red-shift in absorption. | nih.govacs.org |
| Dipole Moment (Ground State) | Significant, due to charge separation between donor and acceptor. | researchgate.net |
| Dipole Moment (Excited State) | Notably larger than the ground state, indicating increased charge transfer upon excitation. | nih.gov |
Quantum Chemical Calculations for Energy Differences and Reorganization Energies
Quantum chemical calculations are essential for determining the energy differences between various electronic states and for calculating the reorganization energy (λ), a key parameter in electron transfer reactions. The reorganization energy quantifies the energy required to change the geometry of the molecule and the surrounding solvent from the equilibrium geometry of the reactant to that of the product, without the actual electron transfer occurring icm.edu.plwikipedia.orgrsc.orglibretexts.orgresearchgate.netresearchgate.netntu.edu.tw.
The total reorganization energy is composed of two parts: the inner-sphere reorganization energy (λi), which accounts for the changes in bond lengths and angles within the molecule, and the outer-sphere reorganization energy (λo), which relates to the reorientation of the solvent molecules. For organic dyes in polar solvents, the solvent reorganization energy can be a significant contributor to the total reorganization energy rsc.org.
Calculations of reorganization energy are crucial for understanding the kinetics of charge transfer processes, including those relevant to the biological activity of molecules like this compound.
Table 2: Typical Reorganization Energies for Charge Transfer in Organic Dyes (Note: Specific calculated reorganization energies for this compound were not found in the searched literature. This table provides a range of values for similar organic dyes to give a general idea of the magnitudes involved.)
| Component | Typical Energy Range (eV) | Reference |
| Inner-Sphere (λi) | 0.1 - 0.3 | rsc.org |
| Outer-Sphere (λo) in polar solvent | 0.5 - 1.0 | rsc.org |
| Total Reorganization Energy (λtot) | 0.6 - 1.3 | rsc.org |
Application of Marcus Charge Transfer Theory to Electron Transfer Dynamics
Marcus theory provides a theoretical framework for describing the rates of electron transfer reactions wikipedia.orglibretexts.orgprinceton.eduwiley-vch.deyoutube.com. The theory relates the rate of electron transfer (kET) to the Gibbs free energy of reaction (ΔG°), the reorganization energy (λ), and the electronic coupling between the donor and acceptor (HAB).
The rate constant for electron transfer is given by the Marcus equation:
A key prediction of Marcus theory is the "inverted region," where the rate of electron transfer decreases as the driving force of the reaction becomes very large (i.e., when -ΔG° > λ) wikipedia.orglibretexts.org. This counterintuitive behavior has been experimentally verified and is a cornerstone of electron transfer theory.
For a molecule like this compound, Marcus theory can be applied to understand the dynamics of electron transfer processes that may be involved in its biological activity, such as its interaction with biological macromolecules.
Table 3: Conceptual Application of Marcus Theory to an Azobenzene System (Note: This table is illustrative and uses hypothetical values to demonstrate the principles of Marcus theory for a donor-acceptor azobenzene system.)
| Scenario | Driving Force (-ΔG°) | Reorganization Energy (λ) | Relative Electron Transfer Rate (kET) | Region |
| 1 | Low | High | Slow | Normal |
| 2 | -ΔG° = λ | Matched | Maximum | Optimal |
| 3 | High | Low | Slow | Inverted |
Ab Initio Methods in Predicting Molecular Behavior and Degradation Pathways
Ab initio (from first principles) methods are a class of quantum chemistry methods that are based on the fundamental laws of quantum mechanics, without the inclusion of empirical parameters. These methods can be used to predict the behavior of molecules and to elucidate reaction mechanisms, including degradation pathways nih.govnih.govcswab.orgresearchgate.net.
For nitroaromatic compounds, several degradation pathways have been identified, which can be investigated using ab initio calculations. These pathways often involve the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. Another common pathway is the oxidative removal of the nitro group nih.govnih.gov. Ab initio molecular dynamics simulations can provide a detailed picture of the initial steps of thermal decomposition and predict the primary reaction products researchgate.net.
Understanding the degradation pathways of this compound is important for assessing its environmental fate and the potential formation of reactive metabolites that could be involved in its biological activity.
Mechanisms of Biological Activity and Molecular Target Interactions
The biological activity of this compound is intrinsically linked to its chemical structure and reactivity. The mechanisms of its action often involve interactions with cellular macromolecules, leading to disruptions in normal cellular processes.
Covalent Binding to Cellular Macromolecules: DNA and Protein Adduct Formation
A critical mechanism underlying the carcinogenicity of many aromatic amines and nitroaromatic compounds is their ability to form covalent adducts with cellular macromolecules, particularly DNA and proteins nih.govnih.govresearchgate.netnih.govnih.govumn.eduacs.orgresearchgate.netnih.govnih.govepa.gov. This process typically requires metabolic activation to generate reactive electrophilic species.
For aminoazo dyes, metabolic activation often involves N-hydroxylation followed by esterification (e.g., sulfation or acetylation). The resulting esters are unstable and can break down to form highly reactive nitrenium ions, which can then attack nucleophilic sites on DNA bases, primarily guanine (B1146940) and adenine (B156593) nih.govresearchgate.netnih.gov. The formation of these DNA adducts can lead to mutations during DNA replication if not repaired, which is a key step in the initiation of cancer.
In the case of nitroaromatic compounds, the nitro group can be reduced by cellular reductases to form nitroso and N-hydroxylamino intermediates. The N-hydroxy arylamine can then be further activated, as described above, to form DNA adducts researchgate.netnih.gov.
| Parent Compound | Reactive Metabolite | DNA Adduct | Reference |
| 4-Dimethylaminoazobenzene | N-Benzoyloxy-N-methyl-4-aminoazobenzene | N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene | nih.gov |
| 4-Dimethylaminoazobenzene | N-Hydroxy-4-aminoazobenzene | Oxidative damage (8-oxodG) | nih.gov |
| 2,7-Dinitrofluorene | N-Hydroxy-2-amino-7-nitrofluorene | N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene | nih.gov |
Metabolic Activation Pathways: N-Hydroxylation and Demethylation Processes
The metabolic activation of aminoazo dyes often involves N-hydroxylation and N-demethylation, processes that can significantly alter their biological activity. While direct studies on this compound are limited, research on structurally similar compounds provides valuable insights into its likely metabolic fate.
N-Hydroxylation:
N-hydroxylation is a critical step in the activation of many carcinogenic aromatic amines and aminoazo dyes. This reaction introduces a hydroxyl group onto the nitrogen atom of the amino group, forming a reactive N-hydroxy metabolite. Studies on the related compound, 3'-methyl-N,N-dimethyl-4-aminoazobenzene (3'-Me-DAB), have shown that N-hydroxylation activity is significantly increased in liver microsomes from rats treated with 3-methylcholanthrene, a known inducer of cytochrome P-448 (a member of the cytochrome P450 1A family). nih.gov This suggests that cytochrome P-448 is likely involved in the N-hydroxylation of aminoazo dyes. nih.gov The N-hydroxylated products can be further metabolized to form highly reactive electrophiles that can bind to cellular macromolecules like DNA, leading to mutations and potentially initiating cancer.
Demethylation:
N-demethylation, the removal of one or both methyl groups from the dimethylamino moiety, is another important metabolic pathway for N,N-dimethylaminoazobenzene derivatives. This process is generally considered a detoxification step, as it can reduce the compound's biological activity. However, the resulting N-methyl and primary amine metabolites can still undergo N-hydroxylation, leading to their activation. For example, in the case of 4-dimethylaminoazobenzene (DAB), both N-demethylation to 4-monomethylaminoazobenzene and subsequent ring hydroxylation have been observed in rat liver homogenates. epa.gov The process of demethylation can be catalyzed by various enzymes, including cytochrome P450s. researchgate.net While specific data for this compound is not available, it is plausible that it undergoes a similar demethylation process.
| Metabolic Process | Description | Potential Enzymes Involved | Significance |
| N-Hydroxylation | Addition of a hydroxyl group to the nitrogen of the amino group. | Cytochrome P-448 (CYP1A family) nih.gov | Activation: Forms reactive metabolites that can be genotoxic. |
| N-Demethylation | Removal of one or both methyl groups from the dimethylamino group. | Cytochrome P450 enzymes researchgate.net | Detoxification/Modulation: Can decrease or alter biological activity, but metabolites can still be activated. nih.gov |
Enzymatic Biotransformation: Role of Azoreductases and Cytochrome P450 Enzymes
The biotransformation of this compound is expected to be carried out by two major enzyme systems: azoreductases, which cleave the azo bond, and cytochrome P450 enzymes, which catalyze a variety of oxidative reactions.
Azoreductases:
Azoreductases are enzymes that catalyze the reductive cleavage of the azo bond (-N=N-), typically resulting in the formation of two aromatic amines. nih.gov This process is a major metabolic pathway for azo dyes and can be carried out by both gut microbiota and hepatic enzymes. researchgate.net The reduction of azo compounds can be influenced by the electronic properties of the substituents on the aromatic rings. nih.gov Azoreduction can be considered a detoxification pathway if the resulting amines are less toxic and readily excreted. However, in some cases, the aromatic amines produced can be carcinogenic themselves. The reaction catalyzed by azoreductases generally proceeds via a ping-pong mechanism, utilizing NAD(P)H as a reducing equivalent to break the azo linkage. wikipedia.org
Cytochrome P450 Enzymes:
The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including azo dyes. nih.gov These enzymes are involved in various oxidative reactions, including N-demethylation and ring hydroxylation, as discussed previously. The specific CYP isoforms involved in the metabolism of a particular compound can vary. For instance, studies on other aminoazo dyes have implicated CYP1A family members (cytochrome P-448) in their N-hydroxylation. nih.gov Given that this compound possesses both a nitro group and an aminoazo structure, it is likely metabolized by multiple CYP isoforms. The reduction of the nitro group can also be catalyzed by NADPH-cytochrome P-450 reductase in conjunction with cytochrome P-450. nih.gov
| Enzyme System | Reaction Catalyzed | Subcellular Location | Cofactors | Potential Outcome |
| Azoreductases | Reductive cleavage of the azo bond (-N=N-) | Cytosol, Gut microbiota nih.govresearchgate.net | NAD(P)H wikipedia.org | Formation of aromatic amines, which can be either a detoxification or bioactivation step. |
| Cytochrome P450 | N-demethylation, Ring hydroxylation, N-hydroxylation, Nitroreduction | Endoplasmic Reticulum (Microsomes) nih.gov | NADPH nih.gov | Can lead to both detoxification and metabolic activation to reactive intermediates. nih.govnih.gov |
Generation of Reactive Oxygen Species and Free Radicals in Biological Systems
The metabolism of many xenobiotics, particularly those containing nitroaromatic or amino groups, can lead to the production of reactive oxygen species (ROS) and other free radicals. These highly reactive molecules can cause oxidative stress, leading to damage of cellular components such as lipids, proteins, and DNA. nih.govnih.gov
The generation of ROS can occur through several mechanisms during the metabolism of compounds like this compound. The metabolic cycling of the nitro group can produce a nitro anion radical, which can then react with molecular oxygen to form a superoxide (B77818) anion radical (O₂⁻•). This superoxide radical can then be converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). nih.gov Similarly, the enzymatic oxidation of the aminoazo moiety can also generate free radical intermediates.
| Reactive Species | Potential Source in Metabolism | Cellular Targets | Potential Consequences |
| Superoxide Anion (O₂⁻•) | Redox cycling of the nitro group; P450 metabolism | Mitochondria, Enzymes nih.gov | Converted to other ROS. |
| Hydrogen Peroxide (H₂O₂) | Dismutation of superoxide anion | Can diffuse across membranes | Precursor to hydroxyl radical. |
| Hydroxyl Radical (•OH) | Fenton reaction involving H₂O₂ and transition metals | DNA, Lipids, Proteins nih.gov | Highly reactive, causes significant cellular damage. |
| Organic Free Radicals | One-electron oxidation of the aminoazo moiety | Cellular macromolecules | Can initiate chain reactions of lipid peroxidation. |
Biological Activities and Toxicological Characterization of 3 Nitro 4 Dimethylaminoazobenzene
Evaluation of Carcinogenic Potential and Structure-Activity Relationships
The carcinogenicity of aminoazo dyes is a well-established area of toxicology, with the specific molecular structure of each compound playing a critical role in its potential to induce tumors. The evaluation of 3'-Nitro-4-dimethylaminoazobenzene involves understanding its chemical features in the context of this class of compounds.
The ability of an aminoazo dye to act as a carcinogen is not arbitrary; it is dictated by specific structural features. For a 4-aminoazo dye to possess high carcinogenic activity, particularly in inducing liver tumors in rats, two conditions appear essential. nih.gov Firstly, the presence of at least one methyl group on the amino nitrogen is crucial. nih.gov Secondly, the aromatic rings must either be unsubstituted or carry specific substituents, with the position of these substituents being a key determinant of activity. nih.gov The metabolic process leading to carcinogenesis involves the formation of protein-bound dyes in the liver, suggesting that an azo dye closely related to the parent compound is the primary carcinogen. nih.gov
The type and position of a substituent on the azobenzene (B91143) backbone significantly modulate carcinogenic potency. For derivatives of 4-dimethylaminoazobenzene, the position of a given substituent, such as a methyl, chloro, or nitro group, has a greater impact on carcinogenicity than the chemical nature of the group itself. nih.gov Research has demonstrated a clear activity relationship based on the substitution position, which follows the order: 3' > 2' > 4'. nih.gov
In direct testing, this compound exhibited carcinogenic activity comparable to the parent compound, 4-dimethylaminoazobenzene. nih.gov However, it was noted that the 3'-nitro derivative was incompletely absorbed, suggesting its intrinsic activity is actually higher, estimated to be about one and a half times that of 4-dimethylaminoazobenzene. nih.gov In contrast, the 2'-nitro isomer was only about one-half to one-third as active as the parent dye. nih.gov
Table 1: Relative Carcinogenic Activity of Substituted 4-Dimethylaminoazobenzene Derivatives
| Compound | Position of Nitro Group | Relative Carcinogenic Activity (Compared to 4-dimethylaminoazobenzene) |
|---|---|---|
| This compound | 3' | ~1.5x (inferred intrinsic activity) nih.gov |
| 2'-Nitro-4-dimethylaminoazobenzene | 2' | ~0.33 - 0.5x nih.gov |
| 4'-Chloro-4-dimethylaminoazobenzene | 4' | ~0.25x nih.gov |
The carcinogenic potential of this compound has been confirmed through animal testing. Studies involving the administration of various derivatives of p-dimethylaminoazobenzene to rats have been instrumental in characterizing their tumor-inducing capabilities. nih.gov While many metabolites of these dyes are inactive, 4-monomethylaminoazobenzene, a known metabolite, proved to be carcinogenic. nih.gov
In vivo studies specifically testing this compound in rats demonstrated its capacity to induce tumors. nih.gov These studies are foundational to its classification as a carcinogen. In a broader context, the parent compound, 4-dimethylaminoazobenzene, has been shown to cause tumors in several animal species, including rats and mice, through various exposure routes. nih.gov For instance, dietary administration to male mice led to the development of liver adenomas and carcinomas. nih.gov Treatment of primary cultures of isolated rat liver cells with the related compound 3'-methyl-4-dimethylaminoazobenzene (B1195842) resulted in a decrease in mature hepatocytes and the proliferation of transformed epithelial-like cells with chromosomal abnormalities, indicating a direct cytotoxic and transformative effect at the cellular level. nih.gov
Aminoazo dyes are well-known for their organ-specific carcinogenic effects, a phenomenon known as tropism. The primary target organ for many of these compounds, including derivatives of 4-dimethylaminoazobenzene, is the liver. nih.govnih.gov Administration of these dyes to rats consistently leads to the development of hepatic tumors. nih.gov The binding of these carcinogens to liver proteins is considered a significant event in the carcinogenic process. nih.gov The parent compound, 4-dimethylaminoazobenzene, is specifically noted as a hepatic carcinogen that can cause hepatocellular carcinoma in rats. nih.govnih.gov In addition to the liver, some studies have shown that oral exposure to 4-dimethylaminoazobenzene can induce benign urinary-bladder tumors (papillomas) in dogs. nih.gov
Genotoxicity and Mutagenicity Assessments
The genotoxicity of nitroaromatic azo compounds is a significant aspect of their toxicological profile. A collaborative study examining a series of eight such compounds found that all were mutagenic in one or more strains of the Salmonella typhimurium assay (Ames test). nih.gov Specifically, all compounds tested positive in the TA98 strain in the presence of a metabolic activation system (S9), although their potency varied considerably. nih.gov In contrast, only one of the eight chemicals was mutagenic in a mammalian cell gene mutation assay, and all were negative in an in vivo rat liver DNA repair (unscheduled DNA synthesis; UDS) test. nih.gov
Studies on the metabolites of carcinogenic 4-aminoazobenzene (B166484) derivatives revealed that some, like 4'-Hydroxy-N-methyl-4-aminoazobenzene, were mutagenic on the TA98 strain with S9 mix. nih.gov However, none of the tested metabolites were mutagenic on the TA100 strain, even though the parent azo dyes were active on both TA98 and TA100. nih.gov This suggests that the mutagenicity observed for the parent compounds on TA100 is not mediated by the ring-hydroxylated or azo-reduced metabolites. nih.gov The genotoxicity of nitroaromatic compounds is often linked to metabolic reduction of the nitro group, a process that can be facilitated by nitroreductase enzymes present in various tissues, including the liver. nih.govnih.gov
Table 2: Genotoxicity Profile of Related Nitroaromatic Azo Compounds
| Assay | System | Metabolic Activation | Result |
|---|---|---|---|
| Salmonella Mutagenicity | S. typhimurium TA98 | With S9 | Positive nih.gov |
| Salmonella Mutagenicity | S. typhimurium TA100 | With S9 | Positive (for parent dyes) nih.gov |
| Mammalian Cell Gene Mutation | CHO, V79, or L5178Y cells | With S9 | Generally Negative (1 of 8 positive) nih.gov |
| In Vivo DNA Repair | Rat Liver (UDS Assay) | N/A (In Vivo) | Negative nih.gov |
Ames Test and Other Bacterial Mutagenicity Assays
The Ames test is a widely used and rapid bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. trinova.de The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. trinova.dexenometrix.ch The mutagenic activity of a substance is determined by its ability to cause a reversion to a prototrophic state, allowing the bacteria to grow on a histidine-deficient medium. trinova.de
In the context of azo compounds, studies have shown that many, particularly those in the aminoazobenzene series, exhibit mutagenic properties in the Ames test. nih.gov For instance, a collaborative study on a series of nitroaromatic azo compounds, structurally related to this compound, found that all tested compounds were mutagenic in one or more of the Salmonella tester strains, such as TA98 and TA100, especially in the presence of a metabolic activation system (S9 fraction). nih.gov The S9 fraction, derived from rat liver homogenates, contains enzymes that can metabolize chemicals into reactive forms that may interact with DNA. nih.gov
Specifically, aminoazobenzene compounds have been shown to elicit DNA repair synthesis, a hallmark of genotoxicity. nih.gov The mutagenicity of nitro-containing compounds, such as nitroimidazoles, has also been well-documented in bacterial systems, particularly in strains that possess nitroreductase enzymes. nih.gov These findings underscore the importance of bacterial assays in identifying the intrinsic mutagenic potential of compounds like this compound.
Table 1: Commonly Used Bacterial Strains in Mutagenicity Testing
| Strain | Mutation Type Detected | Key Characteristics |
| Salmonella typhimurium TA98 | Frameshift mutations | Contains a mutation in the histidine operon; has a deletion in the uvrB gene, impairing DNA excision repair, and contains the pKM101 plasmid, which enhances mutagenesis. xenometrix.chnih.gov |
| Salmonella typhimurium TA100 | Base-pair substitutions | Contains a base-pair substitution in the histidine operon; also has the uvrB deletion and the pKM101 plasmid. xenometrix.chnih.gov |
| Salmonella typhimurium TA1535 | Base-pair substitutions | Similar to TA100 but lacks the pKM101 plasmid. trinova.deepa.gov |
| Salmonella typhimurium TA1537 | Frameshift mutations | Similar to TA98 but lacks the pKM101 plasmid. epa.gov |
| Escherichia coli WP2 uvrA | Base-pair substitutions | Tryptophan auxotroph with a mutation in the uvrA gene, impairing DNA excision repair. epa.govnih.gov |
Correlation Between Azo Bond Reduction and Genotoxic Outcomes
The genotoxicity of many azo dyes is not an intrinsic property of the parent molecule but rather a consequence of their metabolic breakdown. tandfonline.com A critical step in this process is the reductive cleavage of the azo bond (–N=N–). tandfonline.com This reduction can be carried out by various enzymes, including azoreductases found in the liver and, significantly, within the intestinal microbiota. tandfonline.comimrpress.com
The cleavage of the azo bond results in the formation of aromatic amines. tandfonline.comimrpress.com It is these aromatic amine metabolites that are often the ultimate genotoxic and carcinogenic species. nih.govmdpi.com The exocyclic amino group on these metabolites can undergo N-oxidation by enzymes like cytochrome P450 in the liver, leading to the formation of reactive electrophiles. mdpi.com These electrophiles can then form covalent adducts with DNA, which, if not repaired, can lead to mutations and potentially initiate cancer. mdpi.com
Therefore, a strong correlation exists between the susceptibility of an azo dye to reductive cleavage and its genotoxic potential. Azo dyes that are readily reduced to known carcinogenic aromatic amines are considered to be of higher toxicological concern. tandfonline.com The structure of the azo dye, including the nature and position of substituents on the aromatic rings, can influence the rate of azo bond reduction and the subsequent toxicity of the resulting amines. nih.gov
Metabolic Fate and Biotransformation Pathways in Biological Systems
The biotransformation of azo dyes like this compound is a complex process involving enzymes from both the host and its gut microbiome. tandfonline.comnih.gov Upon ingestion, these dyes are subjected to the metabolic activity of the intestinal microbiota, which play a crucial role in the initial reductive cleavage of the azo bond. imrpress.comnih.gov Anaerobic bacteria in the gut possess potent azoreductase enzymes that can efficiently break down azo compounds. nih.gov
In addition to the gut microbiota, mammalian enzymes, primarily located in the liver, also contribute to the metabolism of azo dyes. tandfonline.com Hepatic azoreductases can also catalyze the reduction of the azo linkage. tandfonline.com Furthermore, the nitro group (NO₂) present in this compound can be reduced to an amino group (NH₂) by nitroreductases, which are found in both bacteria and mammalian tissues. nih.gov This reduction can lead to the formation of other potentially reactive metabolites.
The reductive cleavage of this compound is expected to yield two primary aromatic amine metabolites: N,N-dimethyl-p-phenylenediamine and 3-nitroaniline (B104315). The toxicity of azo dyes is often attributed to the formation of such aromatic amines. tandfonline.comnih.gov
Aromatic amines are a class of chemicals known for their toxic and carcinogenic properties. iloencyclopaedia.org Once formed, these amines can be absorbed from the gut and transported to the liver, where they undergo further metabolic activation. mdpi.com A key activation step is N-hydroxylation, which converts the amine into a more reactive N-hydroxyarylamine. researchgate.net These intermediates can be further esterified to form highly reactive species that can bind to cellular macromolecules, including DNA, leading to genotoxic effects. mdpi.com The toxicity of mixtures of nitrobenzene (B124822) metabolites, including p-aminophenol and p-nitroaniline, has been demonstrated in animal studies, showing mutagenic effects. nih.gov
The metabolic profile of a xenobiotic can vary significantly between different species, which can lead to species-specific differences in toxicity. frontiersin.org Comparative metabolic profiling studies are therefore essential for extrapolating toxicological data from animal models to humans. Such studies often employ advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify metabolites in biological samples from different species. nih.govmdpi.com
Antimicrobial Activity Studies
Nitroaromatic compounds, as a class, are known to exhibit a broad spectrum of antimicrobial activities. nih.govencyclopedia.pub Their mechanism of action often involves the reduction of the nitro group within the microbial cell, leading to the formation of toxic, reactive intermediates such as nitroso and superoxide (B77818) species. encyclopedia.pub These reactive species can damage cellular components, including DNA, leading to cell death. encyclopedia.pub
The presence of a nitro group in the structure of this compound suggests that it may possess antimicrobial properties. However, specific studies evaluating the antimicrobial activity of this particular compound against a range of microorganisms were not identified in the search results. Generally, the effectiveness of nitro-containing compounds as antimicrobial agents can be influenced by the specific microbial species and its enzymatic machinery, particularly the presence and efficiency of nitroreductases. mdpi.com Some nitro-based compounds have been investigated for their activity against various bacteria and fungi, with some showing promising results. turkjps.orgnih.gov Further research would be necessary to determine the specific antimicrobial spectrum and potency of this compound.
Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains
The antimicrobial potential of azo dyes is a subject of ongoing research. These compounds can exert their effects through various mechanisms, often influenced by their structural characteristics. The presence of a nitro group (-NO2), as in this compound, is significant, as many nitro-containing molecules are known for their broad-spectrum antibacterial activity nih.gov. For instance, nitroimidazole derivatives have been synthesized and shown to be effective against aerobic bacteria nih.gov.
Advanced Applications of 3 Nitro 4 Dimethylaminoazobenzene in Materials Science and Biochemical Research
Applications in Molecular Switches and Optoelectronic Devices
The core of 3'-Nitro-4-dimethylaminoazobenzene's functionality lies in its azobenzene (B91143) group, which can switch between two isomeric states, the more stable trans form and the cis form, when exposed to light of specific wavelengths. This reversible process is the foundation for its application as a molecular switch.
The photoisomerization of this compound allows for precise external control over molecular systems. The transition from the planar trans isomer to the three-dimensional cis isomer, typically induced by UV or specific visible light, and the reversal to the trans state with a different wavelength of light or heat, leads to significant changes in its physical and chemical properties. This includes alterations in dipole moment, molecular geometry, and absorption spectra.
This switching capability is harnessed in various controlled systems. For instance, it can be integrated into polymers or self-assembled monolayers to create light-responsive surfaces where properties like wettability or adhesion can be dynamically altered. Furthermore, its application extends to photoswitchable drug delivery systems, where the conformational change can trigger the release of an encapsulated therapeutic agent on demand. kinampark.commdpi.comnih.govnih.gov
In the realm of biochemical research, this compound and similar azobenzene derivatives serve as powerful tools for the dynamic control of biological processes. By incorporating this photoswitchable molecule into biologically active compounds, such as peptides or enzyme inhibitors, researchers can control their activity with high spatial and temporal precision using light.
When integrated into a biochemical assay, the molecule can be switched between an active and an inactive state. For example, a drug molecule functionalized with this compound might be inactive in its trans form and become active upon isomerization to the cis form when exposed to a specific wavelength of light. This allows for the precise targeting of cellular signaling pathways at desired times and locations, providing valuable insights into complex biological mechanisms.
The photostability of both the cis and trans isomers of azobenzene derivatives is a critical factor for their application in optoelectronic devices. While the molecule is designed to switch under specific light conditions, it must remain stable under ambient light and during repeated switching cycles to be a reliable component. The nitro and dimethylamino groups in this compound influence the electronic properties and stability of the molecule.
In optoelectronics, azobenzene derivatives are explored for their potential in optical data storage, molecular-scale switches, and light-controllable liquid crystal displays. The change in conductance between the cis and trans isomers is a key property for these applications. uni-konstanz.de Research into single-molecule junctions with azobenzene derivatives has shown that the two isomers exhibit distinct conductance properties, which can be identified through their vibrational fingerprints. uni-konstanz.de This demonstrates their potential for creating molecular-level electronic components.
Engineering Polymer Dielectrics and Energy Storage Materials
The incorporation of functional molecules into polymer matrices is a common strategy to enhance their properties for specific applications, such as high-density energy storage. The polar nature of this compound makes it a candidate for modifying the dielectric properties of polymers.
The effectiveness of this approach depends on the concentration of the dopant and its dispersion within the polymer matrix. A uniform dispersion is crucial to avoid aggregation, which can lead to increased dielectric loss and a reduction in the breakdown strength of the material. The table below illustrates the typical dielectric properties of pure polystyrene and how they can be modified by the inclusion of various fillers, providing a reference for the potential impact of incorporating this compound.
| Material | Dielectric Constant (at 1 kHz) | Dielectric Loss (at 1 kHz) |
| Pure Polystyrene | 2.4 - 2.7 | ~0.0001 |
| Polystyrene with Clay Nanocomposite (5 wt%) | ~2.3 | ~0.0005 |
| Polystyrene with rGO@SBA (0.39 wt% rGO) | ~10.91 | ~0.1 |
| Polystyrene with Ni Nanoparticles (13 vol%) | >3 | >0.01 |
| Polystyrene with Fe3O4 Nanoparticles (13 vol%) | >3 | >0.01 |
This table presents data for polystyrene with various fillers to illustrate the potential changes in dielectric properties. Data for this compound specifically is not available in the search results. researchgate.netnih.govmdpi.comnih.gov
In dielectric materials, charge traps, which are localized states within the material's band gap, can have a significant impact on electrical properties. The introduction of dopants like this compound into a polymer matrix can create additional charge traps. These traps can capture charge carriers, which can either be detrimental or beneficial depending on the application.
In the context of energy storage, deep traps can reduce charge carrier mobility and thus decrease the leakage current, which is desirable for capacitor applications. However, a high density of shallow traps can lead to increased conductivity and lower breakdown strength. The study of charge transport in azobenzene-based molecular junctions has shown that the different isomers can have varying conductances, suggesting that the isomerization process could be used to modulate charge transport in a composite material. uni-konstanz.de
Design Principles for High-Performance Polymer Dielectrics
The development of high-performance polymer dielectrics is crucial for advanced electronics and energy storage applications. The primary goal is to create materials with a high dielectric constant, low dielectric loss, and high breakdown strength, often under a range of operating temperatures. While specific studies detailing the incorporation of this compound into polymer dielectrics are not extensively documented in publicly available research, the design principles for such materials often involve the strategic inclusion of polar functional groups into a polymer matrix.
The structure of this compound, featuring a highly polar nitro group (-NO₂) and a dimethylamino group (-N(CH₃)₂), makes it a candidate for use as a polar dopant or as a monomer for creating polymers with high dielectric properties. The introduction of such polar moieties can enhance the dielectric constant of the host polymer. However, a key challenge in designing these materials is to increase the dielectric constant without simultaneously increasing dielectric loss or conductivity, which can lead to material failure at high electric fields. The design of polymer-based dielectrics for high-temperature applications is particularly challenging due to increased conduction losses at elevated temperatures.
Role in Disperse Dye Formulations and Structure-Performance Relationships
Contribution to Donor-π-Acceptor Skeletons in Azo Dyes
This compound is a quintessential example of a "push-pull" or donor-π-acceptor (D-π-A) molecule. This architecture is fundamental to the design of many modern organic dyes. youtube.com In this compound, the dimethylamino group (-N(CH₃)₂) acts as a potent electron-donating group (the donor), while the nitro group (-NO₂) serves as a strong electron-accepting group (the acceptor). These two groups are connected by a π-conjugated system composed of the two phenyl rings linked by the azo bridge (-N=N-).
This D-π-A configuration creates a permanent dipole moment in the molecule and significantly influences its electronic properties. The electron density is "pushed" from the donor side and "pulled" toward the acceptor side, which lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com This reduction in the HOMO-LUMO gap is critical for dye performance, as it shifts the molecule's light absorption from the ultraviolet region into the visible spectrum, thereby imparting color. youtube.com The azobenzene framework acts as an effective π-spacer, facilitating this intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. mdpi.com
Studies on How Molecular Structure Correlates with Dye Performance
The performance of an azo dye like this compound is intrinsically linked to its molecular structure. Key performance indicators for dyes include color (wavelength of maximum absorption, λmax), color strength (molar absorption coefficient), and stability (e.g., photostability).
Key Structure-Performance Correlations:
| Structural Feature | Impact on Dye Performance |
| Donor-π-Acceptor (D-π-A) System | Lowers the HOMO-LUMO energy gap, causing a bathochromic (red) shift in absorption to the visible spectrum. The strength of the donor and acceptor groups directly modulates the color. youtube.commdpi.com |
| Molecular Geometry & Planarity | A more planar molecular conformation generally enhances π-conjugation, leading to stronger and more red-shifted absorption. Steric hindrance that causes the phenyl rings to twist can disrupt conjugation, resulting in a hypsochromic (blue) shift and reduced color strength. nih.govresearchgate.net |
| Substituent Position | The position of the donor and acceptor groups (ortho, meta, or para) significantly affects the electronic properties. Para-substitution, as in the case of the amino and nitro groups in related azobenzenes, typically provides the most effective "push-pull" system. mdpi.comnih.gov |
| Azo Bridge (-N=N-) | This group is central to the chromophore and is responsible for the characteristic photochromic behavior (trans-cis isomerization). The electronic environment around the azo bridge influences the energy of the n→π* and π→π* transitions. mdpi.commdpi.com |
Studies on analogous 4-nitro-4'-amino-azobenzene skeletons show that even small changes to the substituent groups can lead to significant shifts in absorption spectra. nih.gov The planarity of the molecule is crucial; steric hindrance from bulky groups can twist the azobenzene backbone, altering the electronic spectra and thus the color and performance of the dye. nih.govresearchgate.net
Supramolecular Chemistry Applications
Design and Synthesis of pH-Sensitive Caps (B75204) for Cyclodextrin (B1172386) Inclusion Complexes
Cyclodextrins (CDs) are macrocyclic host molecules with a hydrophobic inner cavity and a hydrophilic exterior, capable of encapsulating "guest" molecules. beilstein-journals.org Attaching a molecular "cap" to the cyclodextrin rim can control access to this cavity. Azobenzene derivatives are excellent candidates for pH-sensitive caps due to the pH-dependent protonation of their nitrogen atoms. beilstein-journals.orgwikipedia.org
While specific synthesis of a this compound cap for cyclodextrin is a specialized research topic, the design principle is well-established. The azobenzene unit would be covalently attached to the rim of a cyclodextrin molecule. At a neutral or alkaline pH, the azobenzene cap can adopt a conformation that blocks or partially blocks the CD cavity. Upon a change to an acidic pH, the nitrogen atoms in the azo group or the dimethylamino group can become protonated. This protonation alters the electronic structure and steric bulk of the cap, causing a conformational change that can "open" the cavity, releasing an encapsulated guest molecule. beilstein-journals.org This mechanism allows for the creation of pH-responsive nanocontainers for applications like drug delivery. The use of cyclodextrins can also improve the water solubility of azobenzene-based probes. rsc.org
Modulation of Host-Guest Binding Properties Through Conformational Changes
One of the most remarkable properties of azobenzene is its ability to undergo reversible trans-cis isomerization when exposed to light. beilstein-journals.org This photoswitching behavior can be used to dynamically control host-guest binding with cyclodextrins.
Trans Isomer: The trans form of azobenzene is thermodynamically more stable. It has a nearly planar and elongated structure, which fits well within the hydrophobic cavity of β-cyclodextrin, leading to the formation of a stable host-guest inclusion complex. nih.gov
Cis Isomer: Upon irradiation with UV light (typically around 320-365 nm), the molecule isomerizes to the cis form. The cis isomer has a non-planar, bent structure. This bulky shape fits poorly into the cyclodextrin cavity, leading to a significantly weaker binding affinity and often causing the dissociation of the complex. beilstein-journals.orgnih.govrsc.org
This process is reversible; irradiation with visible light or thermal relaxation in the dark will convert the cis isomer back to the trans form, allowing the inclusion complex to reform. beilstein-journals.org This light-driven control over the association and dissociation of the host-guest complex is a powerful tool in supramolecular chemistry, enabling the development of photoswitchable catalysts, light-controlled release systems, and molecular machines. researchgate.netacs.org
Conformational Control of Binding
| Isomer | Inducing Stimulus | Molecular Shape | Binding to β-Cyclodextrin |
| Trans | Visible Light / Heat | Planar, elongated | Strong (stable complex) |
| Cis | UV Light | Non-planar, bent | Weak (complex dissociates) |
Environmental Fate, Degradation, and Ecological Impact of Azo Compounds
Mechanisms of Environmental Degradation
The persistence of azo dyes in the environment is a key concern. Their complex aromatic structures make them resistant to breakdown under natural conditions. However, various physical, chemical, and biological processes can contribute to their degradation.
Efficacy of Advanced Oxidation Processes for Dye Removal
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. These methods are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules. mdpi.comdoi.orgmdpi.com
Table 1: Efficacy of Selected Advanced Oxidation Processes on Various Contaminants
| Contaminant | AOP Method | Removal Efficiency | Reference |
| Diclofenac | Photo-Fenton | 100% after 60 min | mdpi.com |
| Ibuprofen | O₃/H₂O₂ | 98% mineralization | mdpi.com |
| Sulfamethoxazole | UV/H₂O₂ | >90% | mdpi.com |
| Carbamazepine | UV/H₂O₂ (at ≥ 5 mg/L H₂O₂) | 99.7% | mdpi.com |
This table presents data for compounds structurally related to or representative of pollutants treated by AOPs, in the absence of specific data for 3'-Nitro-4-dimethylaminoazobenzene.
Reductive Cleavage of Azo Bonds by Environmental Microorganisms
Under anaerobic or anoxic conditions, a key degradation pathway for azo dyes is the reductive cleavage of the azo bond. This process is primarily mediated by a variety of microorganisms present in sediments, soils, and wastewater treatment systems. nih.gov These microorganisms produce enzymes, such as azoreductases, that catalyze the breaking of the -N=N- bond, leading to the formation of aromatic amines, which may be colorless but can also be more toxic than the parent dye. nih.gov
Specific studies on the microbial degradation of this compound are not extensively documented. However, research on the closely related compound, 4-dimethylaminoazobenzene, has shown that it can be reductively cleaved by rat liver enzymes, a process that is analogous to microbial degradation and requires a nucleotide cofactor like triphosphopyridine nucleotide (NADP+). nih.gov Furthermore, a wide range of bacteria have been identified that can decolorize azo dyes. nih.gov For example, Burkholderia sp. strain SJ98 has been shown to degrade 3-methyl-4-nitrophenol, indicating microbial capability to act on nitroaromatic structures. frontiersin.org The degradation of nitroaromatic compounds by various microbial strains has been extensively reviewed, highlighting the metabolic versatility of microorganisms in breaking down these pollutants. researchgate.netresearchgate.net
Methodologies for Assessing Environmental Distribution and Persistence
Understanding the environmental distribution and persistence of a chemical is crucial for assessing its potential risk. This involves studying its movement and transformation in different environmental compartments, such as water, soil, and air. For compounds like this compound, which have a relatively low water solubility and a high octanol-water partition coefficient (XLogP3 = 4.4), there is a potential for partitioning into sediments and biota. nih.gov
Methodologies for assessing environmental fate include laboratory studies on hydrolysis, photolysis, and biodegradation rates. Computer models can then be used to predict the environmental concentration and persistence of the chemical based on these laboratory data and the properties of the receiving environment. The persistence of a chemical is often expressed as its half-life (the time it takes for 50% of the substance to disappear) in a particular environmental compartment. For many nitroaromatic compounds, biodegradation is a key removal process, although rates can be slow. epa.gov
Ecological Effects Assessment Frameworks
The potential ecological impact of a chemical is evaluated through a tiered process that involves hazard identification, exposure assessment, and risk characterization.
Evaluation of Aquatic Toxicity and Risk Characterization
Aquatic toxicity testing is a cornerstone of ecological risk assessment. Standardized tests are conducted on representative aquatic organisms, such as algae, invertebrates (e.g., Daphnia magna), and fish, to determine the concentrations at which adverse effects occur. Key endpoints include the EC₅₀ (the concentration that causes an effect in 50% of the test population, often used for algae and invertebrates) and the LC₅₀ (the concentration that is lethal to 50% of the test population, typically for fish). nih.gov
Specific aquatic toxicity data for this compound is not available in the reviewed scientific literature. However, data for other nitroaromatic compounds and the parent compound, 4-dimethylaminoazobenzene, provide some insight. For instance, 4-dimethylaminoazobenzene has been classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, and animal studies have shown it to cause tumors. epa.gov
Toxicity data for other nitroaromatic compounds, such as 3-nitro-1,2,4-triazol-5-one (NTO) and nitrobenzene (B124822), are available and can be used for comparative purposes. The toxicity of NTO to the freshwater invertebrate Ceriodaphnia dubia was found to be highly dependent on the pH of the water. dtic.mil
Table 2: Aquatic Toxicity Data for Selected Nitroaromatic Compounds
| Compound | Organism | Endpoint | Value (mg/L) | Reference |
| 3-nitro-1,2,4-triazol-5-one (NTO) | Ceriodaphnia dubia | 48-h LC₅₀ (pH-adjusted) | 460 | dtic.mil |
| 3-nitro-1,2,4-triazol-5-one (NTO) | Ceriodaphnia dubia | 48-h LC₅₀ (non-pH-adjusted) | 62 | dtic.mil |
| Nitrobenzene | Pimephales promelas (Fathead Minnow) | 96-h LC₅₀ | 117 | epa.gov |
| m-Nitroaniline | Oryzias latipes (Rice fish) | 48-h LC₅₀ | 43 | env.go.jp |
| Benzophenone-3 | Daphnia magna | 48-h LC₅₀ | 1.09 | nih.gov |
| Benzophenone-4 | Daphnia magna | 48-h LC₅₀ | 47.47 | nih.gov |
This table presents toxicity data for structurally related compounds to provide context for the potential ecotoxicity of this compound.
Risk characterization integrates the exposure and effects data to estimate the likelihood of adverse effects occurring in the environment. This is often done by comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). The PNEC is derived from the toxicity data by applying an assessment factor to account for uncertainties. If the PEC/PNEC ratio is greater than one, it indicates a potential risk to the environment, suggesting that further investigation or risk management measures may be necessary.
Future Research Horizons and Unresolved Challenges for 3 Nitro 4 Dimethylaminoazobenzene
Precision Elucidation of Complete Metabolic Pathways and Carcinogenic Mechanisms
A primary challenge in the study of 3'-Nitro-4-dimethylaminoazobenzene is the complete mapping of its metabolic fate and the precise mechanisms underlying its carcinogenicity. While it is understood that azo dyes can be metabolized into potentially harmful aromatic amines, the specific pathways for this compound are not fully detailed. tandfonline.comnih.gov
The carcinogenicity of azo dyes is often linked to their metabolic activation into reactive electrophilic intermediates that can bind to DNA. tandfonline.com For many azo compounds, this process begins with the reductive cleavage of the azo bond (-N=N-), frequently carried out by anaerobic bacteria in the human intestinal tract. tandfonline.comnih.gov This cleavage results in the formation of aromatic amines. tandfonline.comnih.gov These amines can then be metabolically oxidized to reactive species that are capable of forming DNA adducts, a critical step in chemical carcinogenesis. tandfonline.com
Research indicates that both the azo group and the nitroaromatic structure are sites of metabolic activity. Enzymes such as azoreductases and nitroreductases, found in various microorganisms including human gut flora, can catalyze these reductions. nih.govomicsonline.org Interestingly, studies have shown that these enzymatic activities can be indistinguishable, suggesting that the same enzyme may be responsible for reducing both functional groups. nih.gov The toxicity of nitroaromatic compounds is often attributed to the formation of nitroso and hydroxylamino intermediates during their reduction to amines. omicsonline.org
A study on the carcinogenicity of various derivatives of p-dimethylaminoazobenzene in rats found that this compound had a carcinogenic activity comparable to the parent compound, 4-dimethylaminoazobenzene (also known as Butter Yellow). nih.gov However, the study noted that the incomplete absorption of the 3'-nitro derivative suggests its intrinsic activity might be even higher. nih.gov The primary carcinogen is believed to be an azo dye closely related to the parent compound that binds to proteins in the liver. nih.gov
Future research must focus on identifying all metabolic intermediates and final products of this compound. This includes characterizing the specific human and environmental microbial enzymes involved and understanding how factors like oxygen levels influence these metabolic routes. nih.govomicsonline.org Elucidating the structure of DNA adducts formed and their role in initiating mutagenic and carcinogenic events remains a critical goal. tandfonline.comnih.gov
Rational Design and Synthesis of Non-Toxic or Functionally Enhanced Derivatives
A significant frontier in azo dye research is the rational design of new molecules that retain desirable properties, such as color or photochemical activity, while minimizing or eliminating toxicity. nih.gov This involves modifying the structure of compounds like this compound to prevent their metabolic activation into carcinogenic species.
One strategy is to design azo dyes that, upon reductive cleavage, yield aromatic amines known to be non-toxic or rapidly detoxified and excreted. tandfonline.com Since the toxicity of nitroaromatic compounds can be linked to the presence of the nitro group, another approach involves its replacement or modification. mdpi.com However, chemists face the challenge of creating synthetic antioxidants that are less toxic and more effective than naturally occurring ones. nih.gov
Furthermore, there is growing interest in synthesizing functionally enhanced derivatives. Azo compounds are explored for a wide range of biomedical applications, including as antimicrobial, antioxidant, and antiproliferative agents. nih.gov By strategically modifying the molecular structure, it may be possible to develop novel azo derivatives for therapeutic or diagnostic purposes. nih.govmdpi.com Metallization, the creation of metal chelates with azo ligands, is another avenue being explored to create novel complexes with specific activities. nih.gov
Advanced Exploration of Photochemical Properties for Next-Generation Materials
Azobenzene (B91143) and its derivatives, including this compound, are known for their photochromic properties, specifically the reversible trans-cis isomerization around the N=N double bond upon light irradiation. researchgate.netrsc.org This behavior makes them attractive candidates for a variety of light-controllable applications, from molecular switches to data storage and photopharmacology. polimi.it
The introduction of substituents, such as the nitro (-NO2) and dimethylamino (-N(CH3)2) groups in a "push-pull" configuration, significantly alters the molecule's electronic and photochemical properties. researchgate.netresearchgate.net These substitutions can affect the absorption spectra and the stability of the isomers. researchgate.net For instance, studies on 4-nitro-4′-dimethylamino-azobenzene (a structural isomer) using femtosecond stimulated Raman spectroscopy have provided insights into the ultrafast dynamics of its photoisomerization, revealing a mixed inversion-rotation mechanism. rsc.org
Future research aims to achieve finer control over the photoisomerization process. This includes designing derivatives with specific absorption wavelengths, isomerization quantum yields, and thermal relaxation rates. nih.gov Understanding how factors like solvent polarity and intramolecular hydrogen bonding influence the isomerization mechanism is key to developing next-generation materials. researchgate.netpolimi.it For example, some substituted azo-derivatives exhibit stable Z isomers in polar solvents like DMF but undergo very fast relaxation in nonpolar solvents like toluene (B28343). researchgate.net
| Property | Description | Significance |
| Trans-Cis Isomerization | Reversible structural change around the -N=N- bond induced by light. The trans form is typically more stable, while UV light irradiation favors the cis form. researchgate.net | Forms the basis for molecular switches and photosensitive materials. polimi.it |
| Push-Pull System | The presence of an electron-donating group (dimethylamino) and an electron-withdrawing group (nitro) on the azobenzene core. | Alters the electronic absorption spectra and can enhance non-linear optical properties. researchgate.netresearchgate.net |
| Isomer Stability | The lifetime of the metastable cis isomer before it thermally reverts to the trans form. | Crucial for applications requiring either long-lived or rapidly switching states. Varies with solvent and molecular structure. researchgate.net |
Addressing Complexities of Mixture Toxicity and Combined Chemical Exposures
Humans and ecosystems are rarely exposed to single chemicals in isolation. Therefore, a significant challenge is to understand the toxicological effects of this compound when it is part of a chemical mixture. The combined exposure to multiple azo dyes or to an azo dye along with other pollutants can lead to additive, synergistic, or antagonistic toxic effects that are not predictable from single-compound studies. nih.govresearchgate.net
The degradation of one azo dye can produce metabolites that influence the toxicity of another. nih.gov For example, the aromatic amines produced from the breakdown of various azo dyes can have overlapping toxic effects. nih.gov Furthermore, the presence of other nitroaromatic compounds, which are themselves a class of environmental pollutants, could lead to cumulative toxicity through shared mechanisms like oxidative stress. nih.govresearchgate.net
Future research must move beyond single-chemical risk assessments to investigate the effects of relevant mixtures. This requires complex experimental designs and the development of models that can predict the outcomes of combined exposures. Assessing how environmental factors modulate the toxicity of these mixtures is also crucial for accurate environmental risk assessment. researchgate.net
Integration of Advanced Computational Modeling for Predictive Toxicology and Material Science
Advanced computational modeling is an indispensable tool for navigating the future research challenges associated with this compound. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and Density Functional Theory (DFT) are pivotal for predicting both toxicological endpoints and material properties.
In toxicology, QSAR models are being developed to predict the toxicity of nitroaromatic compounds based on their molecular descriptors. mdpi.comnih.govsemanticscholar.org These models aim to create mathematical relationships between a compound's structure and its biological activity, which can help prioritize chemicals for further testing and reduce reliance on animal experiments. researchgate.netnih.gov For nitroaromatic compounds, descriptors related to electrophilicity (such as the energy of the lowest unoccupied molecular orbital, ELUMO) have been shown to correlate with toxicity. nih.govsemanticscholar.org The ultimate goal is to build robust models that can accurately predict the carcinogenicity and other toxic effects of new or untested azo dyes. dergipark.org.trnih.gov
In materials science, computational methods like DFT and time-dependent DFT (TD-DFT) are used to investigate the electronic structure and photochemical behavior of azobenzene derivatives. polimi.itresearchgate.netdntb.gov.ua These calculations help researchers understand the mechanisms of photoisomerization and design new molecules with tailored optical properties. rsc.orgsemanticscholar.org For example, computational studies can predict how different substituents will affect the absorption spectra and the energy barriers of the isomerization process, guiding the synthesis of more efficient photoswitches. polimi.it
| Computational Method | Application Area | Purpose |
| QSAR | Predictive Toxicology | To estimate the toxicity (e.g., carcinogenicity, mutagenicity) of a chemical based on its molecular structure, reducing the need for animal testing. semanticscholar.orgresearchgate.net |
| DFT | Material Science & Toxicology | To calculate the electronic structure, molecular geometry, and vibrational frequencies, providing insights into reactivity and photochemical properties. researchgate.netdntb.gov.ua |
| Ensemble Modeling | Predictive Toxicology | To combine multiple QSAR models to improve the robustness and predictive accuracy for toxicity estimations of nitroaromatic compounds. mdpi.com |
Standardization and Harmonization of Toxicological and Environmental Assessment Methodologies
A significant overarching challenge is the lack of fully standardized and harmonized methodologies for assessing the toxicological and environmental risks of azo dyes like this compound. While international bodies like the Organisation for Economic Co-operation and Development (OECD) provide guidelines for chemical testing, specific protocols for complex endpoints related to azo dye metabolism and mixture toxicity need continuous refinement. wikipedia.orgoecd.org
Different jurisdictions may have varying regulatory requirements and risk assessment frameworks, leading to inconsistencies in how the dangers of these chemicals are evaluated and managed. hqts.comcirs-reach.com Harmonizing hazard criteria and risk assessment language is essential for ensuring a common global understanding and approach. acs.org
Future efforts should focus on developing and validating new, internationally accepted testing strategies. This includes creating standardized in vitro assays that can reliably predict metabolic activation and subsequent toxicity. tandfonline.com For environmental assessment, harmonized approaches are needed to evaluate the persistence, bioaccumulation, and ecological impact of these dyes and their degradation products. mdpi.comsetac.orgnepc.gov.au The recent push by the European Commission to streamline reporting and reduce administrative burdens in environmental legislation highlights the ongoing need for rationalized and harmonized processes. linklaters.com
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 3'-Nitro-4-dimethylaminoazobenzene, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves diazo coupling between 3-nitroaniline derivatives and dimethylaminobenzene precursors. A modified procedure from analogous azobenzene syntheses (e.g., reduction of nitro groups followed by azo bond formation under acidic conditions) can be adapted. Purity optimization requires recrystallization in ethanol or methanol and characterization via HPLC (≥99% purity). Reaction conditions (pH, temperature) must be tightly controlled to avoid side products like positional isomers .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and azo bond integrity.
- UV-Vis spectroscopy (λmax ~420-450 nm) to monitor electronic transitions characteristic of nitro-azo chromophores.
- Mass spectrometry (HRMS) for molecular weight verification (C₁₄H₁₄N₄O₂, MW 270.29) .
Q. What are the acute toxicity and handling precautions for this compound?
- Methodological Answer : The compound is classified as a skin/eye irritant (Category 2/2A). Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. Acute toxicity data (oral LD₅₀ in rats: TDLo 5184 mg/kg) suggest moderate hazard. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed as hazardous waste .
Advanced Research Questions
Q. How can contradictory findings in carcinogenicity studies of this compound be resolved?
- Methodological Answer : Discrepancies in carcinogenic potency (e.g., vs. 4-dimethylaminoazobenzene) may arise from bioavailability differences. Design in vivo studies with:
- Controlled dosing routes (oral vs. intraperitoneal) to assess absorption efficiency.
- Metabolite profiling (HPLC-MS) to identify reactive intermediates like N-hydroxylated derivatives.
- Protein-binding assays to quantify hepatic adduct formation, a key step in carcinogenesis .
Q. What experimental approaches identify degradation products under environmental or physiological conditions?
- Methodological Answer : Degradation studies should include:
- Photolysis assays (UV light, 254–365 nm) with GC-MS to detect nitroso intermediates or aromatic amines.
- Hydrolytic stability tests (pH 2–12, 37°C) monitored by LC-MS.
- Thermogravimetric analysis (TGA) to study thermal decomposition (e.g., NOx release above 200°C) .
Q. How can researchers design stability studies for this compound in varying storage conditions?
- Methodological Answer : Stability protocols should evaluate:
- Temperature effects : Store at –20°C in amber vials; monitor degradation via HPLC every 3 months.
- Humidity control : Use desiccants (silica gel) to prevent hydrolysis.
- Light sensitivity : Conduct accelerated aging under UV/visible light to establish shelf-life .
Q. What methodologies elucidate protein-binding mechanisms of this compound in hepatic tissues?
- Methodological Answer : Use:
- Radiolabeled tracer studies (¹⁴C-labeled compound) to quantify hepatic uptake.
- Immunoprecipitation-MS to identify covalently bound protein targets (e.g., cytochrome P450 isoforms).
- Molecular docking simulations to predict binding affinity with detoxification enzymes .
Q. What mechanistic studies validate the role of nitro-group positioning in carcinogenic activity?
- Methodological Answer : Compare 3'-nitro vs. 4'-nitro isomers using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
